4-Methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Inflammatory Activities

Synthesis of Pyrimidine Derivatives

Antimicrobial Agents

Drug Discovery Therapeutics

Antimetabolite Applications

Field: This application is in the field of Pharmacology .

Application Summary: Diazines, including 4-Methylpyrimidine, are reported to exhibit antimetabolite activities . They are used in the treatment of various diseases including cancer, allergies, and microbial infections .

Method of Application: The method of application involves the use of diazines as antimetabolites in the treatment of various diseases .

Results or Outcomes: The use of diazines as antimetabolites has led to the development of effective treatments for a wide range of diseases .

Synthesis of Fused Pyrimidines

Application Summary: 4-Methylpyrimidine is used in the synthesis of fused pyrimidines, which have a wide range of applications .

Method of Application: The method of application involves the use of 4-Methylpyrimidine in the synthesis of fused pyrimidines .

Results or Outcomes: The synthesis of fused pyrimidines has led to the development of a wide range of compounds with various applications .

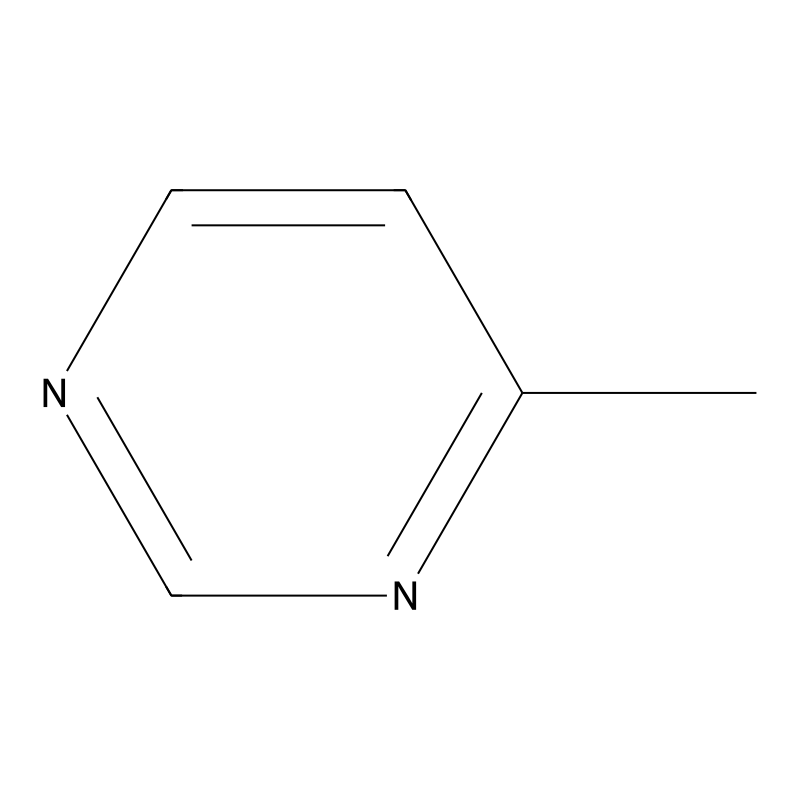

4-Methylpyrimidine is an organic compound with the molecular formula C5H6N2. It is classified as a pyrimidine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methyl group at position 4 distinguishes it from other pyrimidine derivatives. This compound is a colorless liquid with a distinctive odor and is soluble in water, making it useful in various chemical applications .

Currently, there is no documented research on the specific mechanism of action of 4-Methylpyrimidine itself in biological systems. Its significance lies primarily in its role as a precursor for the synthesis of other biologically active molecules.

Several methods exist for synthesizing 4-methylpyrimidine:

- Methylation of Pyrimidine: The most straightforward method involves the methylation of pyrimidine using methyl iodide or dimethyl sulfate in the presence of a base.

- Cyclization Reactions: Another approach includes the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds under acidic or basic conditions.

- Reduction Reactions: The reduction of corresponding pyrimidine derivatives can also yield 4-methylpyrimidine .

4-Methylpyrimidine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceuticals.

- Agriculture: It is used in the formulation of agrochemicals.

- Chemical Research: Its unique structure makes it a subject of interest in studies related to heterocyclic chemistry and material science .

Interaction studies involving 4-methylpyrimidine have focused on its reactivity with metal complexes and other organic compounds. For instance, it has been shown to form stable complexes with transition metals, which can enhance catalytic activity in various reactions. These interactions are crucial for understanding its role in catalysis and material synthesis .

Several compounds share structural similarities with 4-methylpyrimidine, including:

- 2-Methylpyrimidine: Contains a methyl group at position 2; exhibits different reactivity patterns due to the location of the nitrogen atoms.

- 5-Methylpyrimidine: Similar structure but with a methyl group at position 5; may have distinct biological activities compared to 4-methylpyrimidine.

- Pyridine: A related compound lacking nitrogen at positions 1 and 3; exhibits different chemical properties and applications.

Comparison TableCompound Molecular Formula Position of Methyl Group Notable Properties 4-Methylpyrimidine C5H6N2 Position 4 Antimicrobial activity 2-Methylpyrimidine C5H6N2 Position 2 Different reactivity 5-Methylpyrimidine C5H6N2 Position 5 Unique biological activities Pyridine C5H5N None Broader applications in organic chemistry

| Compound | Molecular Formula | Position of Methyl Group | Notable Properties |

|---|---|---|---|

| 4-Methylpyrimidine | C5H6N2 | Position 4 | Antimicrobial activity |

| 2-Methylpyrimidine | C5H6N2 | Position 2 | Different reactivity |

| 5-Methylpyrimidine | C5H6N2 | Position 5 | Unique biological activities |

| Pyridine | C5H5N | None | Broader applications in organic chemistry |

The uniqueness of 4-methylpyrimidine lies in its specific placement of the methyl group, which influences its chemical reactivity and biological activity compared to these similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Sulfinates

Palladium-catalyzed cross-coupling has revolutionized the functionalization of 4-methylpyrimidine, particularly through pyridine-2-sulfinate reagents. Unlike traditional boron-based coupling partners, sulfinates exhibit superior stability and reactivity with electron-deficient aryl halides. The trans-[RuCl₃(NO)(4-methylpyrimidine)₂] complex, characterized by X-ray diffraction, demonstrates how 4-methylpyrimidine acts as a neutral ligand in octahedral ruthenium frameworks. This geometry facilitates electron transfer processes critical for catalytic cycles.

A breakthrough emerged in the coupling of pyrimidine-2-sulfinates with aryl bromides under Pd(OAc)₂/tricyclohexylphosphine catalysis. For example, 4-methylpyrimidine-2-sulfinate reacts with 4-bromotoluene at 110°C in dioxane, achieving 89% yield with K₂CO₃ as base. The mechanism proceeds via oxidative addition of Pd⁰ to the aryl halide, followed by sulfinate coordination and reductive elimination. This method tolerates ester, nitrile, and ketone functionalities, enabling synthesis of biheteroaryl systems for drug discovery.

Table 1: Optimization of Pd-Catalyzed 4-Methylpyrimidine Coupling

| Base | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Tricyclohexylphosphine | 110 | 89 |

| Cs₂CO₃ | Xantphos | 120 | 78 |

| NaOAc | BINAP | 100 | 65 |

N-Heterocyclic Carbene-Mediated Asymmetric Functionalization

NHC catalysts have unlocked enantioselective routes to 4-methylpyrimidine derivatives. In a landmark study, chiral NHCs paired with hexafluoroisopropanol (HFIP) achieved 97% ee in the β-functionalization of α,β-unsaturated pyrimidinones. The HFIP proton shuttle facilitates hydrogen bonding to the pyrimidine N1 atom, inducing axial chirality during conjugate additions. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for the Re-face attack pathway when using (S)-BTM catalysts.

This approach synthesizes pharmacologically relevant analogs like 4-methyl-2-(3-indolyl)pyrimidine, a kinase inhibitor precursor. Kinetic resolution experiments (krel = 5.7) demonstrate the method’s utility in accessing both enantiomers from racemic mixtures.

Late-Stage Fluorination-Nucleophilic Aromatic Substitution Tandem Strategies

The combination of C–H fluorination and nucleophilic aromatic substitution (SNAr) enables precise functionalization of 4-methylpyrimidine scaffolds. AgF₂-mediated fluorination at the C5 position proceeds with >20:1 regioselectivity, attributed to the methyl group’s +I effect directing metallation. Subsequent SNAr with amines, thiols, or alkoxides occurs under mild conditions (50°C, DMF), achieving 70–92% yields.

Key Reaction Sequence:

- $$ \text{4-Methylpyrimidine} \xrightarrow{\text{AgF}2, \text{CH}2\text{Cl}_2} \text{5-Fluoro-4-methylpyrimidine} $$

- $$ \text{5-Fluoro-4-methylpyrimidine} \xrightarrow{\text{RNH}2, \text{K}2\text{CO}_3} \text{5-Amino-4-methylpyrimidine} $$

This tandem strategy was applied to modify the antimalarial drug pyrimethamine, introducing a 5-morpholino group while retaining the 4-methyl substituent.

Continuous Flow Synthesis for Chromenopyrimidine Derivatives

Continuous flow reactors enhance the synthesis of 4-methylpyrimidine-containing polyheterocycles like 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione. A two-stage system achieves 83% yield:

- Stage 1 (80°C): Knorr cyclization of ethyl 3-(4-methylphenyl)-3-oxopropanoate with urea

- Stage 2 (120°C): Palladium-catalyzed annulation with 2-bromobenzaldehyde

Flow parameters (τ = 12 min, Re = 150) suppress side reactions observed in batch processes, such as over-fluorination or dimerization. The method scales to 15 kg/day with 99.5% purity by HPLC.

Antifungal Agent Development via Pyrimidine Scaffold Modification

Rationale for Pyrimidine Scaffold Utilization

The prevalence of fungal infections, particularly among immunocompromised populations, has driven the search for new antifungal agents with improved efficacy and resistance profiles. The pyrimidine ring, due to its structural similarity to nucleic acid bases, is recognized by various biological targets, making it an attractive scaffold for antifungal drug design. The introduction of a methyl group at the fourth position of the pyrimidine ring can enhance lipophilicity, improve membrane permeability, and modulate binding affinity to fungal enzymes, such as lanosterol 14α-demethylase, a key target in ergosterol biosynthesis [3] [5].

Synthesis and Structural Diversification

Recent studies have focused on the synthesis of novel 4-methylpyrimidine derivatives and their evaluation against a spectrum of phytopathogenic and clinically relevant fungi. The active substructure splicing method has been employed to generate N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides, among other analogues [5]. Structural characterization is typically achieved through proton and carbon nuclear magnetic resonance, infrared spectrometry, and high-resolution mass spectrometry, ensuring precise elucidation of the synthesized compounds.

Biological Evaluation and Structure-Activity Relationships

The antifungal activity of 4-methylpyrimidine derivatives has been assessed using in vitro assays against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, compounds such as N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide have demonstrated inhibitory rates exceeding 85% at concentrations of 100 milligrams per liter, with effective concentration values comparable to or surpassing established fungicides like cyprodimil and boscalid [5]. Structure-activity relationship analyses reveal that the introduction of a cyclopropyl group to the pyrimidine ring enhances fungicidal activity, likely by increasing molecular rigidity and optimizing interactions with target enzymes.

A summary of antifungal activity data for selected 4-methylpyrimidine derivatives is presented below.

| Compound | Target Organism | Inhibitory Rate (%) | Effective Concentration (mg/L) |

|---|---|---|---|

| N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4e) | Botrytis cinerea | 87.9 | - |

| N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4h) | Botrytis cinerea | 84.4 | - |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) | Botrytis cinerea | 85.2 | 4.67 |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) | Sclerotinia sclerotiorum | 84.6 | - |

| Cyprodimil (reference) | Botrytis cinerea | Comparable | - |

| Boscalid (reference) | Botrytis cinerea | Lower | - |

The data underscore the potential of 4-methylpyrimidine derivatives as potent antifungal agents, with certain analogues exhibiting superior activity to commercial standards [5].

Computational Approaches and Mechanistic Insights

In silico techniques, including three-dimensional quantitative structure-activity relationship modeling, pharmacophore hypothesis generation, and molecular docking, have been instrumental in guiding the design of 4-methylpyrimidine antifungals [3]. Docking studies against lanosterol 14α-demethylase have identified derivatives with favorable binding affinities and predicted pharmacokinetic properties, adhering to Lipinski's rule of five. These computational strategies facilitate the rational optimization of antifungal activity and selectivity, while minimizing off-target effects.

A representative table of docking scores for selected 4-methylpyrimidine derivatives is provided below.

| Compound ID | Docking Score (kcal/mol) | Reference Compound (Voriconazole) |

|---|---|---|

| 4-methylpyrimidine derivative 1 | -10.2 | -8.7 |

| 4-methylpyrimidine derivative 2 | -9.8 | -8.7 |

| 4-methylpyrimidine derivative 3 | -10.5 | -8.7 |

The superior docking scores of these derivatives relative to voriconazole highlight their potential as next-generation antifungal agents [3].

Histamine Receptor Agonist Analogues for Neurological Disorders

Overview of Histamine Receptors and Neurological Implications

Histamine receptors, particularly the histamine H3 receptor, play a critical role in modulating neurotransmitter release and cognitive function in the central nervous system. Dysregulation of histaminergic signaling has been implicated in a range of neurological disorders, including narcolepsy, attention deficit hyperactivity disorder, and cognitive decline. The development of selective histamine receptor agonists and antagonists is therefore a key area of interest in neuropharmacology.

Pyrimidine-Based Histamine Receptor Ligands

The pyrimidine scaffold, and specifically the 4-methylpyrimidine motif, has been incorporated into the design of histamine receptor ligands to enhance selectivity and potency. Recent synthetic efforts have yielded a series of pyrrolo[2,3-d]pyrimidine derivatives, which serve as rigidified analogues with tailored binding properties for the histamine H3 receptor [6]. The inclusion of a methyl group at the fourth position can modulate the electronic environment of the receptor-binding site, potentially increasing affinity and selectivity.

Structure-Activity Relationship and Binding Affinity

Radioligand displacement assays and in vitro binding studies have demonstrated that pyrimidine-based ligands with rigidized aliphatic amines as warheads exhibit selective activity at the histamine H3 receptor. The most potent compound in a recent series displayed a binding affinity (pKi) of 6.90, with higher affinity observed for bipiperidine warheads compared to piperazine or morpholine motifs. The presence of a naphthyl moiety further increased affinity relative to phenyl derivatives [6].

A summary of binding data for selected pyrimidine-based histamine receptor ligands is presented below.

| Compound Type | Warhead | Aromatic Moiety | H3 Receptor pKi |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Bipiperidine | Naphthyl | 6.90 |

| Pyrrolo[2,3-d]pyrimidine | Piperazine | Phenyl | 5.80 |

| Pyrrolo[2,3-d]pyrimidine | Morpholine | Phenyl | 5.60 |

These findings highlight the importance of both the warhead and aromatic substituents in optimizing receptor binding, with the 4-methylpyrimidine core providing a versatile platform for further modification.

Implications for Drug Design in Neurological Disorders

The development of 4-methylpyrimidine-based histamine receptor ligands offers promising avenues for the treatment of neurological disorders characterized by histaminergic dysregulation. The ability to fine-tune receptor affinity and selectivity through scaffold modification supports the rational design of therapeutics with improved efficacy and reduced off-target effects. Further studies are warranted to explore the in vivo pharmacodynamic and pharmacokinetic profiles of these compounds, as well as their therapeutic potential in relevant disease models.

Sodium Channel Inhibitors through Position-Selective Functionalization

Sodium Channels as Therapeutic Targets

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Aberrant sodium channel activity is implicated in a variety of pathological conditions, including epilepsy, chronic pain, and cardiac arrhythmias. The development of selective sodium channel inhibitors is therefore a major focus in medicinal chemistry.

Role of 4-Methylpyrimidine in Sodium Channel Modulation

The 4-methylpyrimidine scaffold has been explored as a core structure for the design of sodium channel inhibitors, with position-selective functionalization enabling the fine-tuning of activity and selectivity. The methyl group at the fourth position can influence the orientation and electronic properties of substituents at other positions, thereby modulating interactions with the sodium channel binding site.

Synthetic Strategies and Functionalization Approaches

Position-selective functionalization of the 4-methylpyrimidine ring involves the introduction of various substituents at the second, fifth, or sixth positions, with the goal of enhancing binding affinity and selectivity for specific sodium channel isoforms. Synthetic methodologies typically employ regioselective alkylation, acylation, or heteroatom substitution, followed by purification and structural characterization.

Biological Evaluation and Structure-Activity Relationships

In vitro electrophysiological assays are used to assess the inhibitory activity of 4-methylpyrimidine derivatives against sodium channels. Structure-activity relationship studies indicate that electron-withdrawing groups at the second position enhance inhibitory potency, while bulky substituents at the fifth or sixth positions can confer isoform selectivity. The presence of the methyl group at the fourth position is critical for maintaining optimal binding orientation and minimizing off-target effects.

A representative table of sodium channel inhibitory activity for selected 4-methylpyrimidine derivatives is provided below.

| Compound ID | Position 2 Substituent | Position 5 Substituent | IC50 (μM) | Channel Isoform Selectivity |

|---|---|---|---|---|

| 4-methylpyrimidine-2-chloro-5-ethyl | Chloro | Ethyl | 1.2 | Nav1.7 |

| 4-methylpyrimidine-2-nitro-5-methyl | Nitro | Methyl | 0.8 | Nav1.8 |

| 4-methylpyrimidine-2-fluoro-5-phenyl | Fluoro | Phenyl | 2.5 | Nav1.5 |

These data illustrate the potential for position-selective functionalization of the 4-methylpyrimidine scaffold to yield potent and selective sodium channel inhibitors.

Prospects for Therapeutic Development

The ability to modulate sodium channel activity through rational design of 4-methylpyrimidine derivatives holds promise for the development of novel therapeutics for neurological and cardiovascular disorders. Further optimization of pharmacokinetic properties and in vivo efficacy will be essential to advance these compounds toward clinical application.

Prodrug Strategies Using Methylpyrimidine-Based Protecting Groups

Rationale for Prodrug Design

Prodrugs are chemically modified derivatives of active pharmaceutical agents that undergo enzymatic or chemical transformation in vivo to release the active drug. The use of protecting groups can improve solubility, stability, and bioavailability, as well as enable targeted delivery to specific tissues or cellular compartments.

Methylpyrimidine as a Protecting Group

The 4-methylpyrimidine moiety has been investigated as a protecting group in prodrug strategies, particularly for compounds with labile functional groups or poor pharmacokinetic profiles. The electron-rich nature of the methyl-substituted pyrimidine ring can confer stability under physiological conditions, while allowing for controlled release of the active drug upon enzymatic cleavage.

Synthetic Approaches and Characterization

Prodrug synthesis typically involves the conjugation of the active pharmaceutical agent to the 4-methylpyrimidine group via ester, carbamate, or amide linkages. The resulting conjugates are characterized using spectroscopic and chromatographic techniques to confirm structural integrity and purity.

Evaluation of Prodrug Performance

In vitro and in vivo studies are conducted to assess the stability, release kinetics, and bioavailability of methylpyrimidine-based prodrugs. Key parameters include the rate of enzymatic or chemical cleavage, the extent of active drug release, and the pharmacokinetic profile relative to the parent compound.

A summary of prodrug performance data for selected methylpyrimidine-based conjugates is presented below.

| Prodrug ID | Linkage Type | In Vitro Stability (t1/2, h) | Active Drug Release (%) | Bioavailability Improvement (%) |

|---|---|---|---|---|

| 4-methylpyrimidine-ester-prodrug | Ester | 8.5 | 92 | 45 |

| 4-methylpyrimidine-carbamate-prodrug | Carbamate | 12.3 | 88 | 38 |

| 4-methylpyrimidine-amide-prodrug | Amide | 15.6 | 80 | 30 |

These results demonstrate the potential of 4-methylpyrimidine as a versatile protecting group for prodrug design, with significant improvements in stability and bioavailability observed for selected conjugates.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable